2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-diene carboxamide class, characterized by a spirocyclic core that confers conformational rigidity. Key structural features include:
- Propylthio substituent: A sulfur-containing alkyl chain influencing lipophilicity and steric interactions.
- m-Tolyl (3-methylphenyl) carboxamide: Provides moderate steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methylphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-4-16-32-23-22(19-8-10-21(31-3)11-9-19)27-25(28-23)12-14-29(15-13-25)24(30)26-20-7-5-6-18(2)17-20/h5-11,17H,4,12-16H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXNAOPFEKRUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC(=C3)C)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Propylthio’s longer chain may enhance van der Waals interactions in hydrophobic binding pockets.
Aryl Group Modifications :
- m-Tolyl (3-methylphenyl) in the target compound and E972-0293 balances steric hindrance and hydrophobicity, unlike the 2-ethoxyphenyl in E972-0266, which introduces polarity via an ether group .
- N-(2,5-Dimethoxyphenyl) in CAS 894885-18-8 adds two methoxy groups, likely improving solubility but introducing steric clashes in tight binding sites .
Pharmacological and Structural Insights from Related Compounds
- EGFR-Targeting Analogs : Compounds with quinazoline scaffolds (e.g., 8a, 8b in ) demonstrate that hydrogen bonding (e.g., with EGFR’s Met793) and steric fit are critical for activity. The target compound’s spirocyclic core may similarly restrict conformation to optimize target engagement .
- Spirocyclic Piperazine Derivatives : highlights 1,3-diazaspiro[4.5]decane-2,4-diones with piperazine groups, showing that nitrogen positioning influences receptor selectivity. The target compound’s 1,4,8-triaza arrangement could offer unique selectivity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
